1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide
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Overview
Description
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and an ethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyrimidine ring and the ethylphenoxy group. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenated compounds and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[6-(4-methylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide
- 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-ethylbenzyl)piperidine-4-carboxamide
Uniqueness
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-3-20-8-10-23(11-9-20)32-25-16-24(28-18-29-25)30-14-12-21(13-15-30)26(31)27-17-22-7-5-4-6-19(22)2/h4-11,16,18,21H,3,12-15,17H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIBNFSIWUFZNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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